Methyl morpholine-4-carbimidothioate
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Overview
Description
Methyl morpholine-4-carbimidothioate is a chemical compound with the molecular formula C6H12N2OS. It contains a morpholine ring, a carboximidothioic acid group, and a methyl ester group. This compound is known for its unique structural features, including a six-membered ring, a tertiary amine, an ether, and a sulfide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl morpholine-4-carbimidothioate typically involves the reaction of morpholine with carbon disulfide and methyl iodide. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl morpholine-4-carbimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Methyl morpholine-4-carbimidothioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl morpholine-4-carbimidothioate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of metabolic enzymes or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Morpholinecarboximidothioic acid, ethyl ester: Similar structure but with an ethyl group instead of a methyl group.
4-Morpholinecarboximidothioic acid, propyl ester: Similar structure but with a propyl group instead of a methyl group.
Uniqueness
Methyl morpholine-4-carbimidothioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methyl ester group makes it more reactive in certain chemical reactions compared to its ethyl or propyl counterparts .
Properties
CAS No. |
89269-30-7 |
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Molecular Formula |
C6H12N2OS |
Molecular Weight |
160.24 g/mol |
IUPAC Name |
methyl morpholine-4-carboximidothioate |
InChI |
InChI=1S/C6H12N2OS/c1-10-6(7)8-2-4-9-5-3-8/h7H,2-5H2,1H3 |
InChI Key |
VWALTDPHAMPZMY-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=N)N1CCOCC1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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